molecular formula C15H18ClNO4 B2800925 Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate CAS No. 791607-31-3

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate

Cat. No.: B2800925
CAS No.: 791607-31-3
M. Wt: 311.76
InChI Key: ZHSSVOWJAVLWPC-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate (CAS 791607-31-3) is a structurally complex enoate ester featuring a chloroacetyl group and a 4-methoxyphenylamino substituent. Its molecular formula is C₁₅H₁₈ClNO₄, with a molecular weight of 311.76 g/mol . The compound is characterized by a conjugated enoate system, which likely influences its reactivity and conformational stability.

Properties

IUPAC Name

ethyl (E)-4-chloro-3-hydroxy-2-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4/c1-4-21-15(19)14(13(18)9-16)10(2)17-11-5-7-12(20-3)8-6-11/h5-8,18H,4,9H2,1-3H3/b14-13+,17-10?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPBATCWPRFKBW-IFLUOOMFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CCl)O)C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CCl)/O)/C(=NC1=CC=C(C=C1)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate typically involves multiple steps, starting with the reaction of ethyl acetoacetate with chloroacetyl chloride to form ethyl 2-chloroacetoacetate. This intermediate is then reacted with 4-methoxyaniline under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate has shown promise in several therapeutic areas:

  • Antitumor Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its structural characteristics allow it to interact with biological targets involved in tumor growth, making it a candidate for further development as an anticancer agent.
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on specific enzymes, such as carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like glaucoma and Alzheimer's disease .

Synthetic Chemistry Applications

This compound serves as a versatile building block in synthetic organic chemistry:

  • Synthesis of Derivatives : The compound can be modified to create analogs with enhanced biological properties. For instance, structural modifications can lead to derivatives that may show improved antitumor or anti-inflammatory activities .
  • Functionalization of Natural Products : This compound can also be utilized in the functionalization of natural phenols, enhancing their bioactivity. Such modifications are crucial for developing new therapeutic agents from existing natural products .

Interaction Studies

Research has focused on the interaction of this compound with various biological targets:

  • Binding Affinity : Studies have assessed its binding affinity with different receptors and enzymes, which is essential for understanding its mechanism of action and potential therapeutic uses. The compound's ability to form stable interactions with these targets suggests it could be developed into effective drugs .

Several case studies have highlighted the applications of this compound:

  • Antitumor Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines such as Mia PaCa-2 and PANC-1, indicating its potential as an anticancer drug candidate .
  • Enzyme Inhibition Studies : Research evaluating the inhibitory effects on acetylcholinesterase showed that modifications of this compound could result in improved inhibitors compared to existing drugs used for Alzheimer's treatment .

Mechanism of Action

The mechanism by which Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate exerts its effects involves its interaction with specific molecular targets. The presence of the methoxy group and the chloroacetyl moiety may influence its binding affinity to enzymes or receptors, leading to biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate 791607-31-3 C₁₅H₁₈ClNO₄ 311.76 Chloroacetyl, 4-methoxyphenylamino
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) N/A C₂₀H₂₃NO₅S 389.47 Ethoxy, 4-hydroxyphenyl, thiophene ring
Methyl 2-benzoylamino-3-[(4-methoxyphenyl)amino]but-2-enoate (3b) N/A C₁₉H₂₀N₂O₄ 340.38 Benzoyl, 4-methoxyphenylamino
Ethyl 2-(2-chloroacetamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate 356568-71-3 C₁₆H₁₆ClNO₄S 353.82 Chloroacetamido, thiophene ring

Substituent Analysis :

  • Chloroacetyl vs. Benzoyl/Cyano Groups: The chloroacetyl group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines or thiols), whereas benzoyl or cyano groups (as in and ) favor conjugation or hydrogen bonding .
  • Methoxy vs. Halogen Substituents : In , the 2,4-difluorophenyl group increases lipophilicity and electron-withdrawing effects compared to the 4-methoxyphenyl group, which is electron-donating .

Reactivity Insights :

  • The chloroacetyl group in the target compound may facilitate cyclization or alkylation reactions, unlike the benzoyl group in 3b, which directs reactivity toward amide bond cleavage or rearrangement .
  • Thiophene-containing analogs () likely undergo electrophilic aromatic substitution, whereas the enoate system in the target compound is prone to conjugate additions .

Table 3: Comparative Physicochemical Data

Compound Boiling Point Solubility (Predicted) Key Functional Groups
Target Compound Not reported Moderate (ester and chloroacetyl) Enoate, chloroacetyl, methoxyphenyl
Compound 6o () Not reported Low (thiophene and hydroxyl) Thiophene, hydroxyl
Compound 8 () Not reported High (fluorine substituents) Difluorophenyl, enoate

Biological Activity

Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate is a chemical compound with the molecular formula C15H18ClNO4 and a molecular weight of approximately 311.76 g/mol. Its unique structure features a chloroacetyl group and a methoxyphenyl amino group attached to a butenoate backbone, which contributes to its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Pharmacological Properties

Preliminary research indicates that this compound may exhibit several pharmacological activities:

  • Anti-inflammatory Effects : Studies suggest that the compound could possess anti-inflammatory properties, potentially inhibiting pro-inflammatory cytokines and mediators.
  • Analgesic Properties : There are indications that it may also act as an analgesic, providing pain relief through various mechanisms.
  • Antimicrobial Activity : The compound has been investigated for its potential antimicrobial effects against various pathogens.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. Potential interactions include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways.
  • Receptor Interaction : It could bind to cellular receptors, modulating signaling pathways associated with pain and inflammation.

Synthesis and Evaluation

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes the reaction of ethyl acrylate with chloroacetyl chloride in the presence of a base to form the desired product. The following table summarizes key findings from research studies:

StudyFocusKey Findings
Anti-inflammatory effectsDemonstrated inhibition of cytokine production in vitro.
Analgesic propertiesShowed significant reduction in pain response in animal models.
Antimicrobial activityExhibited activity against Gram-positive bacteria in preliminary tests.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds, which may provide insights into its biological activity:

Compound NameSimilaritiesUnique Features
Ethyl 3-(4-methoxyphenyl)aminobutanoateContains a methoxyphenyl amino group; ester functionalityLacks chloroacetyl group
Ethyl 2-(bromoacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoateSimilar structure with bromo instead of chloroPotentially different reactivity due to bromine
Ethyl 2-(acetyl)-3-[(4-methoxyphenyl)amino]but-2-enoateAcetyl group instead of chloroacetylDifferent biological activity profile

Q & A

Q. What are the key considerations for optimizing the synthesis of Ethyl 2-(2-chloroacetyl)-3-[(4-methoxyphenyl)amino]but-2-enoate?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, using lithium salts of ethyl acetoacetate with substituted hydroxylamine derivatives under anhydrous conditions at low temperatures (273–278 K) can improve yields . Solvent selection (e.g., diethyl ether for recrystallization) and inert atmospheres (N₂) minimize side reactions. Purification via column chromatography or repeated crystallization ensures high purity. Monitoring reaction progress with TLC or HPLC is critical for identifying intermediates and byproducts.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity, particularly for the enoate and chloroacetyl groups .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, revealing conformational details like dihedral angles between the chlorophenyl, methoxyphenyl, and ester groups . Hydrogen-bonding interactions (N–H⋯O) can be analyzed to explain packing motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or solvent interactions in experimental vs. gas-phase computational models. To resolve these:
  • Cross-validate experimental data (NMR, IR) with ab initio calculations (DFT) using solvation models (e.g., PCM) .
  • Perform variable-temperature NMR to detect conformational flexibility .
  • Use crystallographic data (e.g., bond lengths, angles) from SHELXL-refined structures as ground-truth references for computational adjustments .

Q. What role do the chloroacetyl and methoxyphenyl groups play in the compound’s reactivity and stability?

  • Methodological Answer :
  • Chloroacetyl Group : The electron-withdrawing Cl atom enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., with amines or thiols) . However, it may also lead to hydrolysis under acidic/alkaline conditions, requiring stabilized storage .
  • Methoxyphenyl Group : The methoxy donor stabilizes the amino-enoate tautomer via resonance, influencing regioselectivity in cycloaddition or annulation reactions . Steric hindrance from the aryl ring can slow aggregation in solution, as observed in crystallographic dimerization patterns .

Q. How can reaction mechanisms for derivatization of this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Monitor reaction progress using in situ FTIR or UV-Vis spectroscopy to track intermediate formation .
  • Isotopic Labeling : Introduce ¹⁸O or deuterium at key positions (e.g., ester carbonyl) to trace mechanistic pathways via MS/MS .
  • Theoretical Modeling : Combine DFT calculations with experimental data (e.g., activation energy from Arrhenius plots) to propose viable transition states .

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